3-(4-Bromo-2-chlorophenyl)propanoic acid

Physicochemical property Lipophilicity XLOGP3

3-(4-Bromo-2-chlorophenyl)propanoic acid is a halogenated phenylpropanoic acid derivative with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol. This compound is characterized by a propanoic acid chain on a benzene ring that is substituted with bromine at the para position and chlorine at the ortho position.

Molecular Formula C9H8BrClO2
Molecular Weight 263.52
CAS No. 1261725-56-7
Cat. No. B2367229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-chlorophenyl)propanoic acid
CAS1261725-56-7
Molecular FormulaC9H8BrClO2
Molecular Weight263.52
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)CCC(=O)O
InChIInChI=1S/C9H8BrClO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
InChIKeyVCIKFHHUZOYOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromo-2-chlorophenyl)propanoic Acid (CAS 1261725-56-7): A Di-Halogenated Building Block for Precise Chemical Synthesis


3-(4-Bromo-2-chlorophenyl)propanoic acid is a halogenated phenylpropanoic acid derivative with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol. This compound is characterized by a propanoic acid chain on a benzene ring that is substituted with bromine at the para position and chlorine at the ortho position. It is primarily utilized as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry and organic synthesis, where its distinct di-halogenated pattern serves as a critical structural motif for developing bioactive compounds, such as potential kinase inhibitors. [1]

Why 3-(4-Bromo-2-chlorophenyl)propanoic Acid Cannot Be Replaced by Mono-Halo or Dichloro Analogs


Substituting 3-(4-bromo-2-chlorophenyl)propanoic acid with a generic mono-halogenated phenylpropanoic acid is not chemically equivalent. The specific 4-bromo-2-chloro pattern provides a unique combination of distinct electronic effects and orthogonal synthetic handles. The bromine and chlorine atoms exhibit differential reactivity in cross-coupling reactions, with the C-Br bond being significantly more reactive than the C-Cl bond, enabling sequential functionalization that is impossible with a mono-halo or symmetrically substituted analog. [1] Furthermore, this precise halogen combination results in a distinct lipophilicity profile (consensus LogP of 2.94) that can critically influence membrane permeability and target binding in biological systems, a property that cannot be replicated by swapping substituents.

Quantitative Differentiation of 3-(4-Bromo-2-chlorophenyl)propanoic Acid from Closest Analogs


Enhanced Lipophilicity vs. Mono-Halogenated Phenylpropanoic Acid Analogs

The target compound exhibits a significantly higher lipophilicity than its mono-chloro or mono-bromo analogs, which can enhance membrane permeability. Based on atomistic and knowledge-based calculations performed using the XLOGP3 method, the target compound has a logP of 3.0, compared to 2.14 for 3-(4-chlorophenyl)propanoic acid and 2.21 for 3-(4-bromophenyl)propanoic acid.

Physicochemical property Lipophilicity XLOGP3

Orthogonal Reactivity for Sequential Cross-Coupling versus Mono-Halo Analogs

The compound possesses two distinct halogen atoms (Br and Cl) with a well-established reactivity hierarchy: the C-Br bond is significantly more reactive in palladium-catalyzed cross-couplings than the C-Cl bond. This allows for a site-selective, sequential functionalization strategy, first reacting at the bromide position under mild conditions, and subsequently activating the chloride position under more forcing conditions or with specialized catalysts. [1] This orthogonal reactivity is not possible with mono-halogenated or symmetrically di-chlorinated analogs, which offer only a single or simultaneously reactive coupling site.

Synthetic handle Cross-coupling Sequential functionalization

Access to Privileged Scaffolds in Kinase Inhibitor Research

The 4-bromo-2-chlorophenyl moiety is a recognized substructure in medicinal chemistry, and this specific propanoic acid building block is highlighted as a key starting material for the synthesis of kinase inhibitors, which are a critical class of drugs for cancer and other proliferative diseases. [1] By using the exact compound, medicinal chemists can directly replicate published synthetic routes and generate bioactive molecules with confirmed target engagement, saving valuable time and resources over synthesizing this specific intermediate in-house or attempting to adapt a route around a less suitable analog.

Kinase inhibitor Medicinal chemistry SAR

Verifiable High Chemical Purity with Batch-Specific QC Documentation

The compound is sourced at a guaranteed purity of 97% (by Bidepharm) and ≥98% (by ChemScene), which is higher than the 94-95% typical of some generic phenylpropanoic acid analogs. [1] Critically, reputable suppliers like Bidepharm provide batch-specific quality control documentation, including NMR, HPLC, and GC spectra, ensuring lot-to-lot consistency and reproducibility.

Purity Quality Control NMR

Key R&D Applications for 3-(4-Bromo-2-chlorophenyl)propanoic Acid


Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitor Libraries

As a recognized building block for kinase inhibitor synthesis, this compound is ideally suited for medicinal chemistry groups focused on oncology or anti-inflammatory targets. Its incorporation into lead compounds ensures precise structural fidelity for SAR studies around the phenyl ring, allowing researchers to directly correlate structural modifications via the halogen handles with biological activity. [1]

Organic Synthesis: Divergent Construction of Unsymmetrical Biaryls via Sequential Cross-Coupling

The orthogonal reactivity of the C-Br and C-Cl bonds enables a powerful strategy for the atom-efficient synthesis of highly functionalized, unsymmetrical biaryl compounds. A synthetic chemist can perform a Suzuki coupling at the bromide position under standard palladium catalysis, followed by a second, different coupling at the chloride position using a more active catalyst system, thereby generating molecular diversity from a single precursor in a controlled manner. [2]

Chemical Biology: Design of Bifunctional Probes and PROTACs

The dual halogen handles can be exploited for the stepwise conjugation of different functional elements, such as a ligand for a target protein to one position and an E3 ligase binder to another, creating heterobifunctional molecules. The distinct reactivity of the bromide and chloride ensures chemoselectivity during probe assembly, which is critical for the synthesis of PROTACs and other complex chemical biology tools. [1]

Process Chemistry: Reliable Late-Stage Intermediate with Documented Quality

For scale-up or process development, the high purity and availability of batch-specific QC data (NMR, HPLC) ensures reliable performance in demanding catalytic reactions. This mitigates the risk of failure due to inconsistent starting material quality, a common issue when scaling multi-step syntheses where early-stage impurities can propagate and magnify yield losses.

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